
3-Phenylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpyrrolidin-3-amine is a chemical compound with the molecular formula C10H14N2. It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, with a phenyl group attached to the third carbon and an amine group at the same position.
Mécanisme D'action
Target of Action
It is known that similar compounds have shown anti-inflammatory effects .
Mode of Action
Related compounds, such as fludioxonil, are known to activate the fungal osmotic signal transduction pathway through their perception by a typical fungal hybrid histidine kinase (hhk) .
Biochemical Pathways
Related compounds are known to have severe physiological impacts on the pathogen, including membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites leading to hyphal swelling and burst .
Pharmacokinetics
It is known that the physicochemical parameters of similar compounds can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Related compounds are known to lead to multiple downstream reactions, such as activation of h±atpase, k±influx, and glycerol biosynthesis leading to increased intracellular turgor .
Action Environment
It is known that the action of similar compounds can be influenced by environmental factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrrolidin-3-amine typically involves the reaction of a phenyl halide, such as bromobenzene, with a suitably functionalized pyrrolidine derivative containing two amine groups. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of phenylpyrrolidinone or phenylpyrrolidinecarboxylic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated or nitrated phenylpyrrolidin-3-amine derivatives.
Applications De Recherche Scientifique
3-Phenylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the creation of complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the synthesis of fine chemicals and pharmaceuticals
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog without the phenyl group.
Phenylpyrrolidine: Lacks the amine group at the third position.
Pyrrolidinone: Contains a carbonyl group instead of an amine group.
Uniqueness: 3-Phenylpyrrolidin-3-amine is unique due to the combination of the phenyl group and the amine group on the pyrrolidine ring. This structural feature enhances its potential for diverse chemical reactions and biological activities compared to its simpler analogs .
Propriétés
IUPAC Name |
3-phenylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h1-5,12H,6-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZSGLDYUYQPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116169-48-3 |
Source


|
| Record name | 3-phenylpyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B2627925.png)
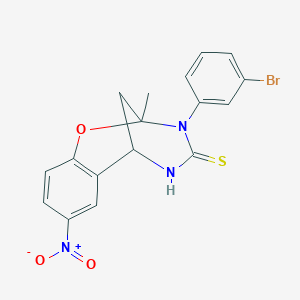
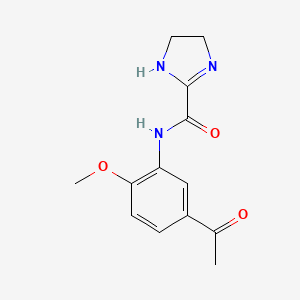
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2627932.png)
![3-{[1-(4-TERT-BUTYLBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE](/img/structure/B2627934.png)
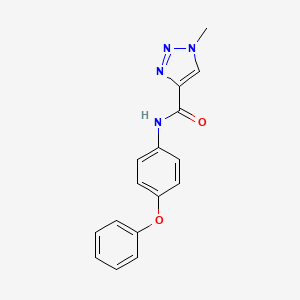
![3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2627936.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2627938.png)
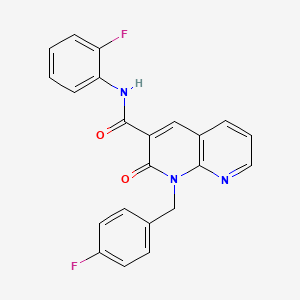
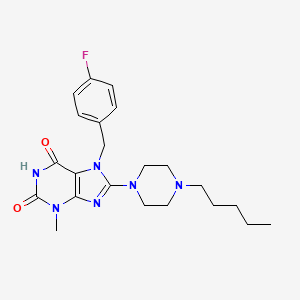
![[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B2627941.png)

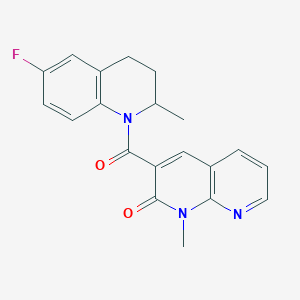
![N'-(2-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2627947.png)
